molecular formula C7H8N2O3S B8698027 1-(S-methylsulfonimidoyl)-3-nitrobenzene CAS No. 22133-02-4

1-(S-methylsulfonimidoyl)-3-nitrobenzene

Cat. No.: B8698027
CAS No.: 22133-02-4
M. Wt: 200.22 g/mol
InChI Key: DOVHFGDRDUHLBX-UHFFFAOYSA-N
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Description

1-(S-methylsulfonimidoyl)-3-nitrobenzene is a specialized nitro-aromatic building block of high value in organic synthesis and pharmaceutical research. Compounds featuring both a sulfonimidoyl group and a nitro substituent on an aromatic ring are of significant interest in medicinal chemistry for their potential as key intermediates in the development of biologically active molecules . The nitro group can act as a potent pharmacophore and is frequently investigated for its antimicrobial and antiparasitic properties, with its mechanism often involving enzymatic reduction within target cells to generate toxic intermediates that lead to cell death . Concurrently, the S-methylsulfonimidoyl group is an increasingly important pharmacophore and chiral auxiliary in modern drug discovery, often used to modulate the electronic properties, metabolic stability, and overall potency of lead compounds. This reagent allows researchers to explore novel chemical space in the synthesis of potential therapeutics, particularly in constructing molecules that interact with specific enzymatic targets. Its structure is amenable to further functionalization, enabling the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

CAS No.

22133-02-4

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

imino-methyl-(3-nitrophenyl)-oxo-λ6-sulfane

InChI

InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3

InChI Key

DOVHFGDRDUHLBX-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(S-methylsulfonimidoyl)-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(S-methylsulfonimidoyl)-3-nitrobenzene involves its role as a tetrahedral transition-state mimetic in enzyme inhibition. It selectively inhibits amide-forming enzymes, such as γ-glutamylcysteine synthetase, by mimicking the transition state of the enzyme’s substrate . This inhibition disrupts the enzyme’s activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The sulfonimidoyl group distinguishes 1-(S-methylsulfonimidoyl)-3-nitrobenzene from other nitrobenzene derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Applications References
This compound –S(O)(NH)CH₃ 199.2 High polarity, potential hydrogen-bonding capacity; unexplored in catalysis but promising for drug design.
1-(Methylsulfonyl)-3-nitrobenzene –SO₂CH₃ 215.2 Intermediate in kinase inhibitors (e.g., Atuveciclib synthesis); strong electron-withdrawing effect enhances reactivity.
3-Nitrothioanisole –S–CH₃ 169.2 Precursor for sulfoxide/sulfone synthesis; lower oxidation state limits stability in oxidative conditions.
1-(Trifluoromethyl)-3-nitrobenzene –CF₃ 205.1 Used as a diluent in solvent extraction (e.g., Pu(IV) separation); electron-withdrawing CF₃ enhances solvent polarity.
1-(Chloromethyl)-3-nitrobenzene –CH₂Cl 171.6 Studied for anisotropic displacement parameters (ADPs); smaller substituent size leads to tighter crystal packing.
Key Observations:
  • Electronic Effects : The sulfonimidoyl group (–S(O)(NH)CH₃) is less electron-withdrawing than sulfonyl (–SO₂CH₃) but more polar than thioether (–S–CH₃). This intermediate polarity may optimize solubility and bioavailability in drug candidates .
  • Steric Effects : Bulkier groups like –CF₃ or –S(O)(NH)CH₃ influence crystal packing. For example, halogenated derivatives (Cl vs. Br) exhibit distinct ADP values due to steric and electronic differences .
Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Applications
This compound Not reported High (DMSO, DMF) Moderate Medicinal chemistry (hypothesized)
1-(Methylsulfonyl)-3-nitrobenzene 98–100 High High Kinase inhibitor intermediates
3-Nitrothioanisole 45–47 Moderate Low Oxidation to sulfoxides/sulfones
1-(Trifluoromethyl)-3-nitrobenzene 32–34 Low High Solvent extraction diluent
Key Findings:
  • Stability : Sulfonimidoyl derivatives are less stable than sulfonyl analogs due to the reactive –NH group, requiring inert storage conditions .
  • Solubility : The sulfonimidoyl group enhances solubility in polar aprotic solvents, advantageous for reactions in DMF or DMSO .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(S-methylsulfonimidoyl)-3-nitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of nitrobenzene derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling (using aryl halides and boronic acids with palladium catalysts) has been effective for similar compounds, such as diarylureas . Key parameters include temperature control (e.g., 80–100°C), solvent selection (e.g., toluene or DMF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound. Evidence from analogous syntheses highlights the importance of optimizing stoichiometry to minimize byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying molecular structure, particularly the sulfonimidoyl group’s geometry and nitro group positioning . Liquid Chromatography-Mass Spectrometry (LC-MSⁿ) can identify degradation products or impurities, as demonstrated in studies analyzing nitrobenzene derivatives under electro-Fenton conditions . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, with retention time comparisons against known standards .

Q. What safety protocols are critical when handling sulfonimidoyl-containing nitrobenzene derivatives?

  • Methodological Answer : Nitrobenzene derivatives are often toxic and potentially explosive. Safety measures include:

  • Using explosion-proof equipment during synthesis .
  • Conducting reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Storing compounds in inert atmospheres (e.g., argon) at low temperatures (−20°C) to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular geometry and electronic effects of the sulfonimidoyl group in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and intermolecular interactions. For example, studies on structurally related nitrobenzene sulfonamides used Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement, revealing steric effects of substituents on molecular packing . Data collection parameters (e.g., temperature = 173 K) and displacement parameter analysis (Table 3 in ) are critical for minimizing thermal motion artifacts.

Q. What mechanistic insights explain the solvent-dependent extraction efficiency of sulfonimidoyl nitrobenzene derivatives in actinide separation?

  • Methodological Answer : The extraction behavior of nitrobenzene derivatives (e.g., as diluents in actinide-lanthanide separations) depends on solvent polarity and ligand coordination. In 1-(trifluoromethyl)-3-nitrobenzene, the electron-withdrawing nitro group enhances ligand-metal complex stability, as shown in studies using Et-Tol-DAPhen ligands . Systematic evaluation of distribution ratios (D values) under varying HNO₃ concentrations (0.1–3 M) and ligand concentrations (0.01–0.1 mM) can elucidate thermodynamic parameters (ΔH, ΔS) via Van’t Hoff plots .

Q. Why are hydroxyl-substituted byproducts absent in the degradation pathways of sulfonimidoyl nitrobenzene derivatives under electro-Fenton conditions?

  • Methodological Answer : LC-MSⁿ analysis of mesotrione degradation revealed that nitro and sulfonimidoyl groups inhibit hydroxyl radical (•OH) attack at aromatic positions, favoring side-chain oxidation instead . Computational modeling (e.g., density functional theory) can predict reactive sites, showing that electron-deficient aromatic rings resist electrophilic substitution. Methodological limitations, such as insufficient ionization efficiency of hydroxylated products in MS, may also contribute to their non-detection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for sulfonimidoyl nitrobenzene derivatives?

  • Methodological Answer : Contradictions in atomic displacement parameters or bond angles may arise from differences in data collection (e.g., temperature, radiation source) or refinement protocols. Cross-validating results with quantum mechanical calculations (e.g., DFT-optimized geometries) can resolve ambiguities . Additionally, comparing torsion angles and hydrogen-bonding networks with structurally similar compounds (e.g., 1-[bis(p-toluenesulfonyl)amino]-3-nitrobenzene ) provides context for outlier values.

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